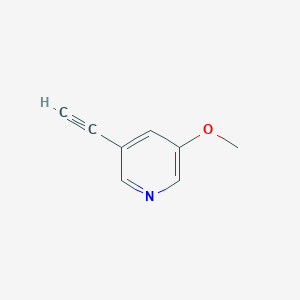
2-Ethyl-1H-indole-6-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1H-indole-6-carboxylic acid methyl ester (EICAME) is a chemical compound that has become increasingly important in scientific research due to its unique properties and potential applications. EICAME is a heterocyclic compound that is composed of an indole ring and a carboxylic acid group, and it has been used in a variety of research contexts, including as a fluorescent probe, in the synthesis of pharmaceuticals, and as a model compound for studying enzyme activities.
科学的研究の応用
Synthesis and Antiviral Activity
2-Ethyl-1H-indole-6-carboxylic acid methyl ester derivatives have been synthesized and evaluated for their potential antiviral activities. Notably, certain derivatives were synthesized to study their cytotoxicities and antiviral activities against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2). While many compounds did not show significant activity, specific hydrochlorides of ethyl esters showed effective suppression of influenza A virus replication in cell cultures and exhibited high efficacy in vivo in mouse models of influenza pneumonia (Ivashchenko et al., 2014).
Synthesis Technology and Process Optimization
Research has been conducted on the synthesis technology of this compound derivatives, focusing on optimizing the synthesis process. Studies have determined optimal process parameters, such as material ratios and reaction conditions, to maximize yield and purity (Huang Bi-rong, 2013). Additionally, methodologies for large-scale manufacturing and synthesis of these compounds have been discussed, addressing production scale feasibility and optimization for industrial applications (Yun-Sheng Huang et al., 2010).
Chemical Synthesis and Biological Applications
The compound and its derivatives have been a focal point in the development of new chemical synthesis methods. These methods facilitate the creation of various indole derivatives, providing a gateway to a wide range of biological applications. For instance, indole-2-carboxylic acid esters have been synthesized using innovative methods, such as microwave-assisted synthesis in ionic liquid, offering advantages like high yield, short conversion time, and mild reaction conditions (Lijun Gu & Xiangguang Li, 2011). Moreover, these compounds have been instrumental in the synthesis of novel pyrrolocoumarin derivatives, contributing to the chemical diversity in medicinal chemistry (V. Traven et al., 2000).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
One source suggests that methyl indole-2-carboxylate, a related compound, has been shown to cross the blood-brain barrier , which could potentially impact its bioavailability.
Result of Action
Methyl indole-2-carboxylate, a related compound, has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of alzheimer’s disease . It has also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .
生化学分析
Biochemical Properties
2-Ethyl-1H-indole-6-carboxylic acid methyl ester plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it inhibits ion exchange and melatonin synthesis, suggesting its potential impact on neurological functions . The compound’s interactions with these biomolecules highlight its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of β-amyloid production can lead to reduced neurotoxicity and improved neuronal function . Furthermore, its impact on melatonin synthesis may affect circadian rhythms and sleep patterns . These cellular effects underscore the compound’s potential in treating neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes involved in β-amyloid production, thereby inhibiting their activity and reducing β-amyloid levels . Additionally, it interacts with proteins involved in ion exchange and melatonin synthesis, modulating their functions . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on β-amyloid production and ion exchange over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-amyloid production and modulates ion exchange without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and disrupted melatonin synthesis have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters, facilitating its distribution to target tissues . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation . These transport mechanisms are essential for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in β-amyloid production and ion exchange . Post-translational modifications and targeting signals direct the compound to these compartments, enhancing its therapeutic potential . Understanding its subcellular localization is vital for optimizing its efficacy and minimizing side effects.
特性
IUPAC Name |
methyl 2-ethyl-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETYGYFLEMGFIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





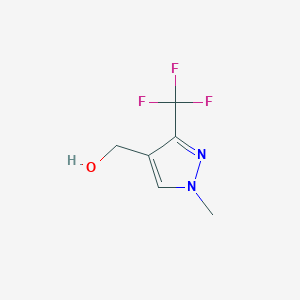
![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
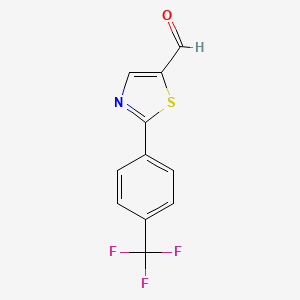
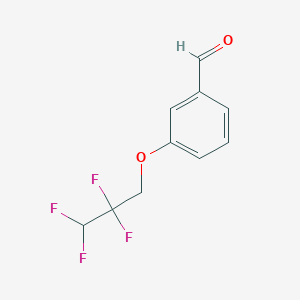
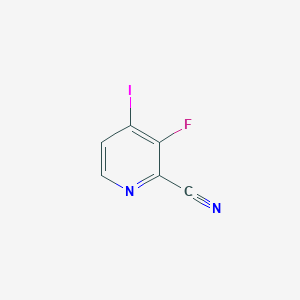
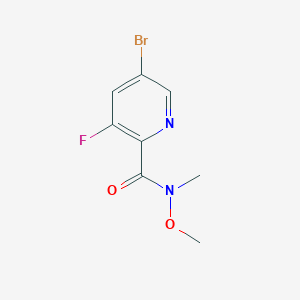
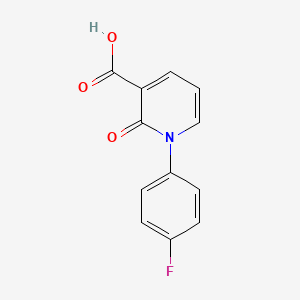
![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)
